molecular formula C6H7N B1581027 1-Cyclopentene-1-carbonitrile CAS No. 3047-38-9

1-Cyclopentene-1-carbonitrile

Cat. No. B1581027
CAS RN: 3047-38-9
M. Wt: 93.13 g/mol
InChI Key: XBVZRFXCDCYXAX-UHFFFAOYSA-N
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Description

1-Cyclopentene-1-carbonitrile (CPCN) is an organic compound composed of a carbonitrile group attached to a cyclopentene ring. It is a colorless liquid with a sweet odor and is used in various industrial and scientific applications. CPCN is an important intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and polymers. It is also used as a reagent in the synthesis of other compounds and as a catalyst in various reactions. CPCN is a versatile compound with a wide range of biological and chemical applications.

Scientific Research Applications

  • Thermophysical Property Research

    • Field : Physical Chemistry
    • Application : 1-Cyclopentene-1-carbonitrile is used in research to evaluate thermophysical properties. These properties include boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, refractive index, viscosity, thermal conductivity, and enthalpy of formation .
    • Method : The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
    • Results : The data provides a comprehensive understanding of the thermophysical properties of 1-Cyclopentene-1-carbonitrile, which can be used in various scientific and industrial applications .
  • Organic Synthesis, Pharmaceuticals, Agrochemicals, and Dyestuff

    • Field : Organic Chemistry, Pharmaceutical Chemistry, Agrochemistry, Dye Chemistry
    • Application : 2-Amino-1-cyclopentene-1-carbonitrile, a derivative of 1-Cyclopentene-1-carbonitrile, is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
    • Method : The specific methods of application or experimental procedures would depend on the particular synthesis, pharmaceutical, agrochemical, or dyestuff being produced .
    • Results : The use of 2-Amino-1-cyclopentene-1-carbonitrile in these fields contributes to the production of various organic compounds, pharmaceuticals, agrochemicals, and dyes .

properties

IUPAC Name

cyclopentene-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c7-5-6-3-1-2-4-6/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBVZRFXCDCYXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=C(C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90184545
Record name 1-Cyclopentene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

93.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentene-1-carbonitrile

CAS RN

3047-38-9
Record name 1-Cyclopentene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003047389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclopentene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90184545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Cyclopentenecarbonitrile
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URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
ND Field - Journal of Polymer Science, 1961 - ui.adsabs.harvard.edu
Polymerization of 1-cyclopentene-1-carbonitrile - NASA/ADS … Polymerization of 1-cyclopentene-1-carbonitrile …
Number of citations: 2 ui.adsabs.harvard.edu
M Ma, G Hou, J Wang, X Zhang - Tetrahedron: Asymmetry, 2011 - Elsevier
… of 2-acety1amino-1-cyclopentene-1-carbonitrile whose asymmetric hydrogenation is generally … hydrogenation of 2-acety1amino-1-cyclopentene-1-carbonitrile. In further studies, Rh-…
Number of citations: 20 www.sciencedirect.com
SE Denmark, LR Marcin, ME Schnute… - Organic …, 2003 - Wiley Online Library
… intermediate: 2‐Amino‐3,3‐diphenyl‐1‐cyclopentene‐1‐carbonitrile …
Number of citations: 9 onlinelibrary.wiley.com
FF Fleming, VA Vu, BC Shook, M Rahman… - The Journal of …, 2007 - ACS Publications
… Rapid entry to the requisite 5-membered β-hydroxynitriles 37 and 38 was provided by conjugate addition of chlorobutylmagnesium bromide to 3-oxo-1-cyclopentene-1-carbonitrile (36) …
Number of citations: 25 pubs.acs.org
H Ravikumar, CB Lin, CY Hui… - Journal of Positive School …, 2022 - journalppw.com
Crataegus monogyna plants are well known for their medicinal property. Extraction and identification of compounds rich in antioxidant present in C. monogyna is the main focus of this …
Number of citations: 6 www.journalppw.com
NH Zainan, SC Srivatsa, S Bhattacharya - Fuel, 2015 - Elsevier
In this study, the direct and catalytic pyrolysis of microalgae Tetraselmis suecica was conducted to determine the composition of bio-oil obtained. Thermogravimetric analysis showed …
Number of citations: 56 www.sciencedirect.com
RM Coates, BD Rogers, SJ Hobbs… - Journal of the …, 1987 - ACS Publications
The synthesis and Claisen rearrangement of a series of 4-, 5-, and 6-alkoxyallyl vinyl ethers are reported. The 4-and 6-alkoxy derivatives (4a-d, 13, and 15) rearrange 9.5-159 times …
Number of citations: 229 pubs.acs.org
CC Zhao, JB Eun - Food Bioscience, 2021 - Elsevier
Abstract Changes in the volatile composition and some chemical properties of fermented skate, hongeo at different stages in its fermentation process were investigated using …
Number of citations: 7 www.sciencedirect.com
J Růžičková, M Kucbel, H Raclavská, B Švédová… - Energies, 2019 - mdpi.com
… , 4-pyridinecarbonitrile, 2-methylbenzonitrile, 3-methylbenzonitrile, 2-naphthalencarbonitrile, 2-methylenebutanenitrile, 1H-pyrrole-3,4-di-carbonitrile and 1-cyclopentene-1-carbonitrile). …
Number of citations: 5 www.mdpi.com
DJ Ebbrell - 2018 - search.proquest.com
Regulatory toxicology in the 21 st century is faced with the challenge of having to replace its use of experimental animals in chemical risk assessment with alternative methods. This is …
Number of citations: 6 search.proquest.com

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